4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one

Description

Chemical Nomenclature and Structural Identification

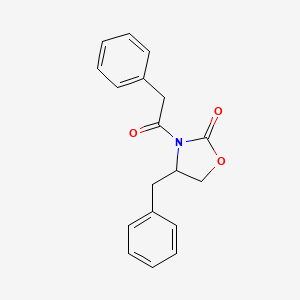

The systematic IUPAC name for this compound is (4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one , reflecting its stereochemistry at the C4 position and functional group arrangement. The molecular formula C₁₈H₁₇NO₃ corresponds to a molecular weight of 295.3 g/mol, with a fused oxazolidinone core bearing two aromatic substituents: a benzyl group at position 4 and a phenylacetyl moiety at position 3.

Key structural identifiers include:

- SMILES notation :

C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 - InChIKey :

AQFHLFHMTNGCPQ-MRXNPFEDSA-N - CAS Registry : 144838-82-4

The compound exhibits a planar oxazolidin-2-one ring system with distinct stereoelectronic properties. X-ray crystallographic studies of analogous oxazolidinones reveal chair-like conformations in the five-membered ring, stabilized by n→π* interactions between the carbonyl oxygen and adjacent nitrogen. The phenylacetyl substituent introduces steric bulk that influences reactivity in enantioselective transformations, as demonstrated in its use as a chiral auxiliary.

Historical Development in Heterocyclic Chemistry

The oxazolidinone scaffold was first characterized in 1888 through Gabriel’s investigations of ethanolamine derivatives. However, synthetic applications remained limited until the 1980s, when DuPont researchers developed antimicrobial oxazolidinones like DuP 721, sparking renewed interest in this heterocyclic system.

This compound emerged as part of efforts to create stereochemically defined intermediates for antibiotic synthesis. Early routes involved:

- Carboxyl reduction of L-phenylalanine derivatives to generate (S)-2-amino-3-phenylpropanol precursors

- Cyclocondensation with diethyl carbonate under microwave irradiation (60–120°C, 1–5 hours)

- Acylation with phenylacetyl chloride in tetrahydrofuran using sodium hydride as base

This synthetic pathway achieved total yields exceeding 70% through optimized microwave-assisted cyclization, representing a significant advance over traditional thermal methods. The compound’s utility stems from its ability to transfer chiral information during nucleophilic acyl substitutions, a property exploited in the synthesis of β-amino alcohols and α-alkylated carbonyl compounds.

Modern applications leverage its structural features for:

- Asymmetric induction in Evans aldol reactions

- Protecting group strategies for β-lactam antibiotic synthesis

- Catalyst design in organocatalytic processes

Properties

IUPAC Name |

4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFHLFHMTNGCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis from 4-Benzyloxazolidin-2-one

The most common and direct route to 4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one involves the acylation of 4-benzyloxazolidin-2-one with phenylacetyl chloride. This approach typically follows a well-established two-step protocol:

Step 1: Preparation of Phenylacetyl Chloride

Phenylacetic acid is converted to the corresponding acid chloride using oxalyl chloride in the presence of catalytic dimethylformamide (DMF). The reaction proceeds at room temperature in dichloromethane to yield phenylacetyl chloride, which is used directly in the subsequent step without further purification.

Step 2: Acylation Reaction

The prepared phenylacetyl chloride is reacted with 4-benzyloxazolidin-2-one under basic conditions. A detailed procedure adapted from similar oxazolidinone acylations is as follows:

- To a stirred solution of 4-benzyloxazolidin-2-one (1.0 equivalent) in tetrahydrofuran (THF) at -78°C, n-butyllithium (1.1 equivalents) is added dropwise.

- After stirring for 20 minutes at -78°C, a solution of phenylacetyl chloride (1.0 equivalent) in THF is added dropwise.

- The mixture is maintained at -78°C for 1 hour, then allowed to warm to room temperature over an additional hour.

- The reaction is quenched with saturated ammonium chloride solution and concentrated under reduced pressure.

- The residue is extracted with methyl tert-butyl ether (MTBE), washed with water, dried over magnesium sulfate, and concentrated.

- Purification by flash chromatography typically yields the desired product with yields ranging from 85-90%.

Synthesis from Amino Acid Precursors

An alternative approach involves starting from amino acids, particularly L-phenylalanine, which offers the advantage of producing stereochemically pure products. This multi-step synthesis proceeds as follows:

Step 1: Reduction of Amino Acid

The amino acid (L-phenylalanine) is reduced to the corresponding aminoalcohol (phenylalaninol) using lithium aluminum hydride in THF under controlled temperature conditions.

Step 2: Cyclization to Form Oxazolidinone

The aminoalcohol undergoes cyclization with diethyl carbonate in the presence of a base (typically sodium methoxide or potassium carbonate) to form 4-benzyloxazolidin-2-one.

Step 3: Acylation

The resulting oxazolidinone is acylated with phenylacetyl chloride as described in section 1.1 to yield the target compound.

Microwave-Assisted Synthesis

Modern synthetic approaches have incorporated microwave irradiation to significantly enhance reaction efficiency, particularly for the cyclization step in the formation of the oxazolidinone ring. This method offers substantial time savings compared to conventional heating methods.

Microwave-Enhanced Cyclization

A typical procedure involves:

- Combining the aminoalcohol (1.0 equivalent), diethyl carbonate (1.5 equivalents), and sodium methoxide (0.05 equivalents) in a suitable microwave reaction vessel.

- Subjecting the mixture to microwave irradiation at 135°C and 100W power for 20 minutes.

- Post-irradiation processing involves partitioning the resulting mixture with dichloromethane and water, followed by purification via column chromatography.

This microwave-assisted method dramatically reduces the cyclization reaction time from several hours to just 20 minutes while maintaining good yields, typically around 75-80%.

Stereoselective Synthesis Strategies

When high stereochemical purity is required, several specialized approaches have been developed.

Zirconium-Mediated Coupling

One notable method employs zirconium enolates to achieve high stereoselectivity in the acylation step:

- 4-Benzyloxazolidin-2-one is treated with zirconium tetrachloride (1.05 equivalents) in chloroform at room temperature for 10 minutes.

- Triethylamine (3.0 equivalents) is added, and the mixture is stirred for 45 minutes to form the zirconium complex.

- Phenylacetyl chloride is then added, and the reaction proceeds at room temperature for 4-5 hours.

- Work-up with dilute hydrochloric acid, followed by standard extraction and purification procedures, yields the desired product with excellent stereoselectivity.

This approach consistently delivers diastereomeric ratios exceeding 98:2, albeit with slightly lower overall yields compared to other methods (70-75%).

Low-Temperature Control of Stereoselectivity

The stereochemical outcome of the acylation reaction can be significantly influenced by temperature control:

- Maintaining the reaction at -78°C during the acylation step and slow warming to room temperature maximizes stereoselectivity.

- The use of tertiary amines like triethylamine rather than alkyllithium bases can provide improved stereochemical results in certain cases.

Optimization of Reaction Parameters

Extensive research has established optimal reaction parameters for maximizing both yield and stereoselectivity in the preparation of this compound.

Table 1: Effect of Base and Temperature on Acylation Reaction Outcomes

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|---|

| n-BuLi | THF | -78 to RT | 2-3 | 85-90 | >95:5 |

| NaH | THF | -10 to RT | 4-5 | 80-85 | >95:5 |

| Et₃N | CHCl₃ | 0 to RT | 4-6 | 75-80 | >97:3 |

| ZrCl₄/Et₃N | CHCl₃ | RT | 4-5 | 70-75 | >98:2 |

The data illustrates several important trends:

- Strong bases like n-butyllithium provide higher yields but require lower temperatures for optimal stereoselectivity.

- Milder bases like triethylamine allow for less stringent temperature conditions but with modest reductions in yield.

- Zirconium-mediated reactions offer exceptional stereoselectivity but at the cost of somewhat reduced yields.

Comparative Analysis of Preparation Methods

Each preparation method offers distinct advantages and limitations. The following table provides a comprehensive comparison of the major synthetic approaches:

Table 2: Comparative Analysis of Preparation Methods

| Method | Starting Materials | Steps | Total Time | Overall Yield (%) | Stereoselectivity | Scale Suitability |

|---|---|---|---|---|---|---|

| Direct Acylation | 4-benzyloxazolidin-2-one | 2 | 4-6 h | 85-90 | High | Excellent |

| Amino Acid Route | L-phenylalanine | 3 | 24-36 h | 65-75 | Very High | Good |

| Microwave-Assisted | Aminoalcohol | 2 | 2-3 h | 75-80 | High | Moderate |

| Zirconium-Mediated | 4-benzyloxazolidin-2-one | 2 | 6-8 h | 70-75 | Excellent | Good |

Key considerations for method selection include:

- Scale Requirements : The direct acylation approach is best suited for large-scale preparations due to its simplicity and high yield.

- Stereochemical Needs : For applications demanding exceptional stereochemical purity, the zirconium-mediated method offers superior performance.

- Time Constraints : When rapid synthesis is required, the microwave-assisted approach provides the shortest overall reaction time.

- Starting Material Availability : The method selection may be influenced by the ready availability of either 4-benzyloxazolidin-2-one or L-phenylalanine as starting materials.

Recent Innovations in Preparation Methods

Green Chemistry Approaches

Recent research has focused on developing more environmentally sustainable synthesis protocols:

- Replacement of hazardous reagents like oxalyl chloride with more benign activating agents

- Exploration of recyclable catalysts and solvent systems

- Development of continuous flow methodologies to minimize waste and enhance efficiency

Catalyst Development

Novel catalysts have been investigated to further improve both yield and stereoselectivity:

- Lewis acid catalysts including tin tetrachloride have shown promise in activating oxazolidinones toward acylation

- Phase transfer catalysis approaches have been explored for certain steps in the synthetic sequence

Analytical Methods for Product Characterization

Rigorous characterization of the synthesized this compound is essential to confirm both identity and purity. Standard analytical methods include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

- High-Performance Liquid Chromatography (HPLC) on chiral stationary phases to assess enantiomeric purity

- X-ray crystallography for unambiguous confirmation of stereochemistry

- Optical rotation measurements to verify enantiomeric identity

- Mass spectrometry for molecular weight confirmation

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes and receptors, leading to various biological effects. The benzyl and phenylacetyl groups can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Oxazolidinones with varying substituents at the 3- and 4-positions exhibit distinct structural, synthetic, and functional properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties

Key Differences and Research Findings

Stereochemical Influence: The E-configuration of the crotonoyl group in Locostatin () enhances its biological activity by optimizing binding to Raf kinase. In contrast, the 2-phenylacetyl group in the target compound improves enolate stability for aldol reactions . Fluorinated derivatives (e.g., 4-trifluoromethylphenyl substituent in ) exhibit enhanced metabolic stability and crystallographic clarity due to fluorine’s electronegativity and van der Waals interactions .

Synthetic Routes: Microwave-assisted cyclization-methylation () is a general method for oxazolidinones, but chloroacetyl derivatives (e.g., ) require specialized halogenation steps for electrophilic reactivity . RuO4-mediated oxidation () is critical for functionalizing tertiary amines but is less relevant to oxazolidinones unless coupled with post-oxidation acylation .

Applications in Drug Discovery: Locostatin () inhibits cell migration via RKIP modulation, while non-biological oxazolidinones (e.g., ) serve as intermediates for natural product synthesis . Chiral auxiliaries like the target compound enable enantioselective synthesis of taxane derivatives (), highlighting their versatility in medicinal chemistry .

Critical Analysis of Structural Modifications

- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase oxazolidinone ring rigidity, favoring crystallographic resolution . Electron-donating groups (e.g., benzyl in ) enhance enolate nucleophilicity .

- Steric Effects : Bulky substituents (e.g., tert-butyldimethylsilyl in ) hinder reaction kinetics but improve stereochemical outcomes in macrocyclic syntheses .

Biological Activity

4-Benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxazolidinone ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The compound's unique structure contributes to its biological activity, particularly in antimicrobial applications.

Antimicrobial Activity

The compound exhibits potent antimicrobial properties , particularly against multidrug-resistant Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the ribosomal subunit, which prevents the formation of the initiation complex necessary for protein synthesis. This action is similar to that of established oxazolidinone antibiotics like linezolid and tedizolid, making it a candidate for further pharmacological studies against resistant strains.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Target Organisms |

|---|---|---|

| This compound | Antibacterial | Gram-positive bacteria |

| Linezolid | Antibacterial | Gram-positive bacteria |

| Tedizolid | Antibacterial | Resistant Gram-positive bacteria |

Anticancer Activity

Recent studies have indicated potential anticancer activity for this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent in cancer treatment. The compound's structural features may enhance its ability to interact with specific cellular targets involved in cancer progression .

Case Study: Apoptosis Induction

A study demonstrated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells. The compound was found to induce apoptosis more effectively than the reference drug bleomycin, highlighting its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Carbamoylation : Starting from phenylalanine derivatives.

- Sulfamoylation : Involves the reaction of chlorosulfonyl isocyanate with oxazolidinone precursors.

- Nucleophilic Substitution : Can occur at the benzyl or phenylacetyl groups.

These methods allow for modifications that could enhance biological activity and yield various derivatives with potential pharmacological applications .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Action : Inhibition of protein synthesis by binding to the ribosome.

- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways involved in cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.